Ethyl 3-hydroxycyclohexanecarboxylate
Overview
Description
Ethyl 3-hydroxycyclohexanecarboxylate is an organic compound with the molecular formula C9H16O3 . It is commonly used in laboratory settings and for the synthesis of various substances .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, sixteen hydrogen atoms, and three oxygen atoms . The molecular weight of this compound is 172.22 g/mol .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.067 g/mL at 25 °C . The compound has an empirical formula of C9H16O3 .
Scientific Research Applications
Synthesis and Structural Studies
- Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate has been synthesized via a three-component condensation process, demonstrating its utility in complex organic synthesis (Kurbanova et al., 2019).
- The compound plays a role in the synthesis of 3-Hydroxy-9, 10, 11-trimethoxy-1, 2, 3, 4, 6, 7-hexahydro-5H-dibenzo [a, c] cycloheptatrien-5-one, indicating its use in multi-step organic synthesis processes (Nakamura et al., 1962).
Medicinal Chemistry and Drug Synthesis
- Ethyl 3-hydroxyquinuclidine-3-carboxylate is a key intermediate in the production of the antihistamine drug Quifenadine, highlighting its role in pharmaceutical manufacturing (Puriņš et al., 2020).
NMR Spectroscopy and Structural Analysis
- The use of NMR spectroscopy in studying ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate reveals its applicability in detailed structural analysis of complex organic molecules (Arias-Pérez et al., 1995).
Enzymatic Catalysis
- Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate's oligomerization using horseradish peroxidase in the presence of cyclodextrine demonstrates its potential in enzymatic catalysis and polymer chemistry (Pang et al., 2003).
Pharmaceutical Building Blocks
- Ethyl (1R, 2S)-2-hydroxycyclopentanecarboxylate and -cyclohexanecarboxylate are used to generate bicyclic dioxanone derivatives, showcasing its use in creating building blocks for pharmaceutical synthesis (Herradón & Seebach, 1989).
Photochemical Reactions
- Ethyl 2-oxo-1-cyclohexanecarboxylate's reaction inalcoholic solutions leads to the formation of various ω-substituted esters, demonstrating its role in photochemical reactions and organic synthesis (Tokuda et al., 1978).
Attractants in Agricultural Chemistry
- Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, derived from ethyl 3-hydroxycyclohexanecarboxylate, is an effective attractant for the Mediterranean fruit fly, highlighting its application in agricultural chemistry (Raw & Jang, 2000).
Synthesis of Amino Acids and Peptides
- The compound is used in the stereoselective synthesis of mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid, useful as building blocks for β-peptides in medicinal chemistry (Masesane & Steel, 2004).
Safety and Hazards
Ethyl 3-hydroxycyclohexanecarboxylate is classified as a combustible liquid . In case of skin contact, it is recommended to wash off with soap and plenty of water. If inhaled, the affected person should be moved to fresh air. If swallowed, it is advised to make the victim drink water and consult a doctor if feeling unwell .
properties
IUPAC Name |
ethyl 3-hydroxycyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAOLPQGOBDXBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10916224 | |
Record name | Ethyl 3-hydroxycyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10916224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94160-25-5 | |
Record name | Cyclohexanecarboxylic acid, 3-hydroxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94160-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-hydroxycyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094160255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-hydroxycyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10916224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydroxycyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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